molecular formula C8H7N7O3 B6047398 2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4-nitrophenol

2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4-nitrophenol

Cat. No.: B6047398
M. Wt: 249.19 g/mol
InChI Key: PPETWAZKRNBPRP-ONNFQVAWSA-N
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Description

2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4-nitrophenol is a useful research compound. Its molecular formula is C8H7N7O3 and its molecular weight is 249.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.06103711 g/mol and the complexity rating of the compound is 333. The solubility of this chemical has been described as 16 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N7O3/c9-8-11-12-13-14(8)10-4-5-3-6(15(17)18)1-2-7(5)16/h1-4,16H,(H2,9,11,13)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPETWAZKRNBPRP-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NN2C(=NN=N2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/N2C(=NN=N2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319698
Record name 2-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726247
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

321725-51-3
Record name 2-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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